1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- derives its systematic name from the IUPAC guidelines for spirocyclic systems and functional group prioritization. The parent structure, 1-oxa-7-azaspiro[4.4]nonan-6-one , consists of two fused four-membered rings sharing a single spiro carbon atom. The numbering begins at the oxygen atom in the oxolane ring, followed by the azepane nitrogen, with the ketone group at position 6. Substituents are enumerated based on their positions relative to the core:
- 9-Methylene : A double-bonded methylene group at position 9 of the spiro system.
- 7-(Phenylmethyl) : A benzyl group attached to the nitrogen at position 7.
- 2-[(Triphenylmethoxy)methyl] : A trityl-protected hydroxymethyl group at position 2.
The molecular formula C₃₅H₃₃NO₃ reflects the compound’s complexity, with a molecular weight of 515.65 g/mol . The spiro[4.4]nonane core contributes to its rigidity, while the substituents introduce steric and electronic diversity.
Table 1: Molecular Formula Breakdown
| Component | Count | Contribution to Molecular Formula |
|---|---|---|
| Carbon (C) | 35 | C₃₅ |
| Hydrogen (H) | 33 | H₃₃ |
| Nitrogen (N) | 1 | N |
| Oxygen (O) | 3 | O₃ |
The trityl (triphenylmethyl) group serves as a protective moiety for the hydroxymethyl substituent, a common strategy to prevent undesired reactivity during synthetic sequences.
Stereochemical Configuration at C2 and C5 Positions
The stereodescriptors (2S,5R) denote the absolute configurations at the C2 and C5 positions, respectively. These stereocenters arise from the spirocyclic architecture and the substituents’ spatial arrangement. The C2 atom, bearing the trityloxy-methyl group, adopts an S configuration due to the Cahn-Ingold-Prelog priority rules, where the oxygen atom’s lone pairs and substituent sizes dictate the hierarchy. Conversely, the C5 position, part of the azepane ring, assumes an R configuration influenced by the benzyl group’s orientation at N7.
Table 2: Stereochemical Influence on Molecular Geometry
| Stereocenter | Configuration | Key Substituents | Spatial Orientation |
|---|---|---|---|
| C2 | S | Trityloxy-methyl, Oxolane oxygen | Axial |
| C5 | R | Benzyl group, Spiro junction | Equatorial |
The interplay between these configurations induces a twisted boat conformation in the azepane ring, as evidenced by computational models of related spiro compounds. This stereochemical rigidity impacts the compound’s reactivity, particularly in nucleophilic reactions at the ketone (position 6) and the azepane nitrogen.
Comparative Analysis of Spiro[4.4]nonane Core Versus Related Spirocyclic Systems
The spiro[4.4]nonane core distinguishes itself from other spirocyclic systems through its unique balance of ring strain and conformational flexibility. Compared to larger systems like spiro[5.5]undecane , the smaller four-membered rings in spiro[4.4]nonane introduce greater angular strain (≈25 kcal/mol), as predicted by Baeyer strain theory. However, this strain is mitigated by the electron-withdrawing ketone group at position 6, which stabilizes the system through conjugation with the nitrogen lone pairs.
Table 3: Comparative Properties of Spirocyclic Cores
| Spiro System | Ring Sizes | Strain Energy (kcal/mol) | Common Applications |
|---|---|---|---|
| Spiro[4.4]nonane | 4 + 4 | 25 | Drug scaffolds, Chiral catalysts |
| Spiro[4.5]decane | 4 + 5 | 18 | Natural product synthesis |
| Spiro[5.5]undecane | 5 + 5 | 12 | Material science |
The 1-oxa-7-aza heteroatom arrangement further differentiates this system from carbocyclic spiro compounds. The oxygen atom in the oxolane ring enhances polarity, while the azepane nitrogen facilitates hydrogen bonding and metal coordination. Synthetic routes to such systems often leverage photoredox catalysis or transition-metal-mediated cyclizations, as demonstrated in recent modular syntheses of spirocyclic tetrahydro-naphthyridines.
In contrast to spiro[4.4]nonane-4,9-diol —a fully saturated analogue—the presence of the ketone and methylene groups in the target compound introduces sites for selective functionalization, enabling diversification into pharmacologically relevant derivatives.
Properties
Molecular Formula |
C35H33NO3 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(5R)-7-benzyl-9-methylidene-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C35H33NO3/c1-27-24-36(25-28-14-6-2-7-15-28)33(37)34(27)23-22-32(39-34)26-38-35(29-16-8-3-9-17-29,30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-21,32H,1,22-26H2/t32?,34-/m1/s1 |
InChI Key |
QTWDJWDXVIDLGI-SZFCLFMZSA-N |
Isomeric SMILES |
C=C1CN(C(=O)[C@@]12CCC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C=C1CN(C(=O)C12CCC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Chiral precursors such as derivatives of tartaric acid or other chiral diesters are often employed to establish stereochemistry early in the synthesis.
- Epoxy diesters and hydroxy esters serve as intermediates that can be selectively reduced and protected to yield aldehydes or ketones for further elaboration.
- Ketone intermediates are prepared by established methods and then reacted with side-chain epoxyaldehydes to form aldol products, which are key to building the spirocyclic framework.
Cyclization and Spirocycle Formation
- The spirocyclic core is formed by intramolecular cyclization involving nucleophilic attack of an amine on an electrophilic center such as an aldehyde or ketone.
- For example, lithium enolates of ketones react with epoxy aldehydes to afford aldol products that cyclize to the spirocyclic lactam or lactone structures.
- Acid catalysis (e.g., trifluoroacetic acid) is used to promote cyclization and deprotection steps, facilitating ring closure and formation of the spirocyclic system.
Protection and Deprotection Steps
- The triphenylmethoxy (trityl) group is used to protect hydroxyl groups during multi-step synthesis, preventing unwanted side reactions.
- Deprotection is typically achieved under acidic conditions after the spirocycle is formed, allowing the free hydroxyl or amine groups to be revealed for further functionalization or final product isolation.
Functional Group Transformations
- Wittig reactions are employed to introduce the 9-methylene substituent with high stereoselectivity (Z:E > 98:2), critical for the final compound's geometry.
- Reduction and oxidation steps are carefully optimized to convert esters to aldehydes or alcohols without racemization or decomposition.
- Alkylation with benzyl or phenylmethyl groups is performed to install the 7-(phenylmethyl) substituent, often via nucleophilic substitution or reductive amination.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Chiral diester conversion | Saito’s procedure, NaBH4 reduction | Epoxy diester to hydroxy ester (71% yield) |
| 2 | Protection | TBSCl, imidazole | Alcohol protected as silyl ether |
| 3 | Reduction/Oxidation | NaBH4 reduction, PCC oxidation | Aldehyde intermediate formation |
| 4 | Wittig reaction | Phosphonium ylide, controlled conditions | Z-olefin formation with >98% stereoselectivity |
| 5 | Aldol reaction | Lithium enolate + epoxy aldehyde | Aldol product formation (45% yield) |
| 6 | Cyclization | Acid catalysis (TFA) | Spirocyclic lactam/lactone formation |
| 7 | Deprotection | Acidic conditions | Removal of trityl protecting group |
| 8 | Final functionalization | Alkylation or reductive amination | Installation of phenylmethyl and methylene groups |
Research Findings and Optimization Notes
- Careful optimization of reduction steps is crucial to avoid over-reduction or decomposition of sensitive intermediates.
- The use of chiral starting materials such as D- or L-tartaric acid derivatives ensures enantiomeric purity of the final product.
- The cyclization step is sensitive to reaction conditions; mild acid catalysis at room temperature provides good yields and stereochemical integrity.
- The triphenylmethoxy protecting group is stable under basic and neutral conditions but can be selectively removed under mild acidic conditions, facilitating multi-step synthesis without side reactions.
- Continuous flow reactors have been suggested for scale-up to improve yield and purity, although detailed industrial protocols are proprietary.
Data Table: Key Physical and Chemical Properties Relevant to Preparation
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise in the field of medicinal chemistry due to its potential biological activities. The spirocyclic framework allows for interactions with various biological targets, which can be beneficial for therapeutic applications.
- Receptor Binding : Initial studies indicate that this compound may bind to specific receptors, modulating their activity. This could lead to new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound might also possess antibacterial or antifungal properties.
Synthesis and Derivatives
The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-6-one can be achieved through various methods, often involving multi-step organic reactions. The ability to modify the structure by introducing different substituents enhances its biological activity.
Case Studies
Several studies have documented the synthesis and application of related spirocyclic compounds, providing insights into the potential uses of 1-Oxa-7-azaspiro[4.4]nonan-6-one.
Case Study 1: Antifungal Activity
A study explored the synthesis of a related spirocyclic compound that exhibited antifungal properties against various strains of fungi. The structural modifications were key in enhancing its efficacy, indicating that similar strategies could be applied to 1-Oxa-7-azaspiro[4.4]nonan-6-one to develop antifungal agents.
Case Study 2: Cancer Therapeutics
Research has indicated that spirocyclic compounds can inhibit specific cancer cell lines by interfering with cell signaling pathways. The unique structure of 1-Oxa-7-azaspiro[4.4]nonan-6-one may allow it to serve as a scaffold for developing novel anticancer drugs.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
1-Oxa-7-azaspiro[5.5]undecane Derivatives
- Core Structure : Larger spiro[5.5] system compared to [4.4].
- Impact : Increased ring size reduces ring strain but may lower conformational rigidity.
- Example : Pseurotin A, a natural product with antifungal activity, shares the 1-oxa-7-azaspiro skeleton but incorporates a dione system (4,6-dione) and a longer carbon chain .
1-Oxa-6-azaspiro[4.5]decane
- Core Structure : Spiro[4.5] system with differing heteroatom positions.
- Impact : Altered electronic distribution affects hydrogen bonding and catalytic properties.
- Example : Synthetic intermediates in spiroaminals, used for probing transition-state analogs in enzyme inhibition .
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one
- Core Structure : Spiro[3.5] system with phenyl and ketone groups.
- Impact : Smaller rings increase strain but enhance reactivity in cycloadditions.
- Applications : Used in material science and as a pharmaceutical building block due to high purity (≥95%) and stereochemical versatility .
Substituent Variations
Biological Activity
1-Oxa-7-azaspiro[4.4]nonan-6-one, specifically the compound with the structure 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-, is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound belongs to a class of spirocyclic compounds featuring both nitrogen and oxygen heteroatoms. The presence of these heteroatoms enhances its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Mechanisms of Biological Activity
Research indicates that the compound may act as an enzyme inhibitor , particularly targeting DNA repair pathways. The inhibition of RAD51, a key protein involved in homologous recombination repair, has been noted in related compounds, suggesting a similar mechanism may be present in this compound as well.
Key Mechanisms:
- Inhibition of Homologous Recombination: Compounds structurally related to 1-Oxa-7-azaspiro[4.4]nonan have shown efficacy in inhibiting RAD51 activity, leading to increased sensitivity of cancer cells to DNA-damaging agents .
- Modulation of Enzyme Activities: The unique spirocyclic structure allows for specific interactions with enzymes, potentially modulating their activities in various biochemical pathways .
Biological Activity Data
The biological activities of 1-Oxa-7-azaspiro[4.4]nonan derivatives can be summarized as follows:
Case Study 1: Anticancer Efficacy
In a study focusing on breast cancer cells, compounds similar to 1-Oxa-7-azaspiro[4.4]nonan were shown to significantly enhance the cytotoxic effects of established chemotherapeutics when used in combination. This synergistic effect was attributed to the inhibition of DNA repair mechanisms mediated by RAD51 .
Case Study 2: Enzyme Interaction Studies
Another investigation evaluated the interactions between this class of compounds and various enzymes involved in metabolic processes. Preliminary results indicated that these compounds could effectively modulate enzyme activities, leading to altered metabolic pathways that may be beneficial in therapeutic contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
